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molecular formula C12H19N B8471245 4-Phenylbutyldimethylamine CAS No. 1202-55-7

4-Phenylbutyldimethylamine

Cat. No. B8471245
M. Wt: 177.29 g/mol
InChI Key: VTFLIYPNOKEFRW-UHFFFAOYSA-N
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Patent
US05093370

Procedure details

To a solution of 287 mg of N,N-dimethyl-4-phenylbutylamine in 3 ml of absolute methanol, 505 μl of methyl iodide was added at a room temperature with stirring, and the mixture was stirred at a room temperature for 6.5 hours. The reaction mixture was concentrated under a reduced pressure, and after adding ethyl acetate allowed to stand for formation of crystal. The crystal was filtered, washed with ethyl acetate, and dried under a reduced pressure to obtain 439 mg of the title compound as a colorless crystal.
Quantity
287 mg
Type
reactant
Reaction Step One
Quantity
505 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][CH2:5][CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH3:3].[CH3:14][I:15]>CO>[I-:15].[CH3:1][N+:2]([CH2:4][CH2:5][CH2:6][CH2:7][C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1)([CH3:14])[CH3:3] |f:3.4|

Inputs

Step One
Name
Quantity
287 mg
Type
reactant
Smiles
CN(C)CCCCC1=CC=CC=C1
Name
Quantity
505 μL
Type
reactant
Smiles
CI
Name
Quantity
3 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at a room temperature for 6.5 hours
Duration
6.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under a reduced pressure
ADDITION
Type
ADDITION
Details
after adding ethyl acetate
FILTRATION
Type
FILTRATION
Details
The crystal was filtered
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried under a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
[I-].C[N+](C)(C)CCCCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 439 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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